

# PI-828 Kinase Selectivity Profile: An In-depth Technical Guide

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## Compound of Interest

Compound Name: PI-828

Cat. No.: B1677774

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## Introduction

**PI-828** is a potent, cell-permeable small molecule inhibitor that has been identified as a dual inhibitor of the Phosphoinositide 3-kinase (PI3K) family and Casein Kinase 2 (CK2).[1] Structurally, it is an analogue of the well-known PI3K inhibitor LY294002.[2] The dual activity of **PI-828** makes it a valuable tool for investigating the cellular functions of both PI3K and CK2, and a potential starting point for the development of therapeutics targeting signaling pathways in which these kinases play a crucial role. This technical guide provides a comprehensive overview of the known kinase selectivity profile of **PI-828**, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

## Kinase Selectivity Profile of PI-828

The kinase selectivity of **PI-828** has been characterized against members of the PI3K family and Casein Kinase 2. While a broad, kinome-wide selectivity screen for **PI-828** is not publicly available in the reviewed literature, the existing data clearly demonstrates its potent activity against these two key kinase families.

## Phosphoinositide 3-Kinase (PI3K) Family Inhibition

**PI-828** demonstrates potent inhibition of Class I PI3K isoforms. The half-maximal inhibitory concentrations (IC<sub>50</sub>) against various p110 catalytic subunits are summarized in the table

below.

Kinase Isoform	IC50 (nM)
p110α	173[1], 183[3][4]
p110β	98[3][4]
p110δ	227[3][4]
p110γ	1967[3][4]

Table 1: Inhibitory activity of **PI-828** against Class I PI3K isoforms.

## Casein Kinase 2 (CK2) Inhibition

In addition to its activity against PI3Ks, **PI-828** is a potent inhibitor of the serine/threonine kinase CK2. The IC50 values for **PI-828** against the CK2 catalytic subunit are presented below.

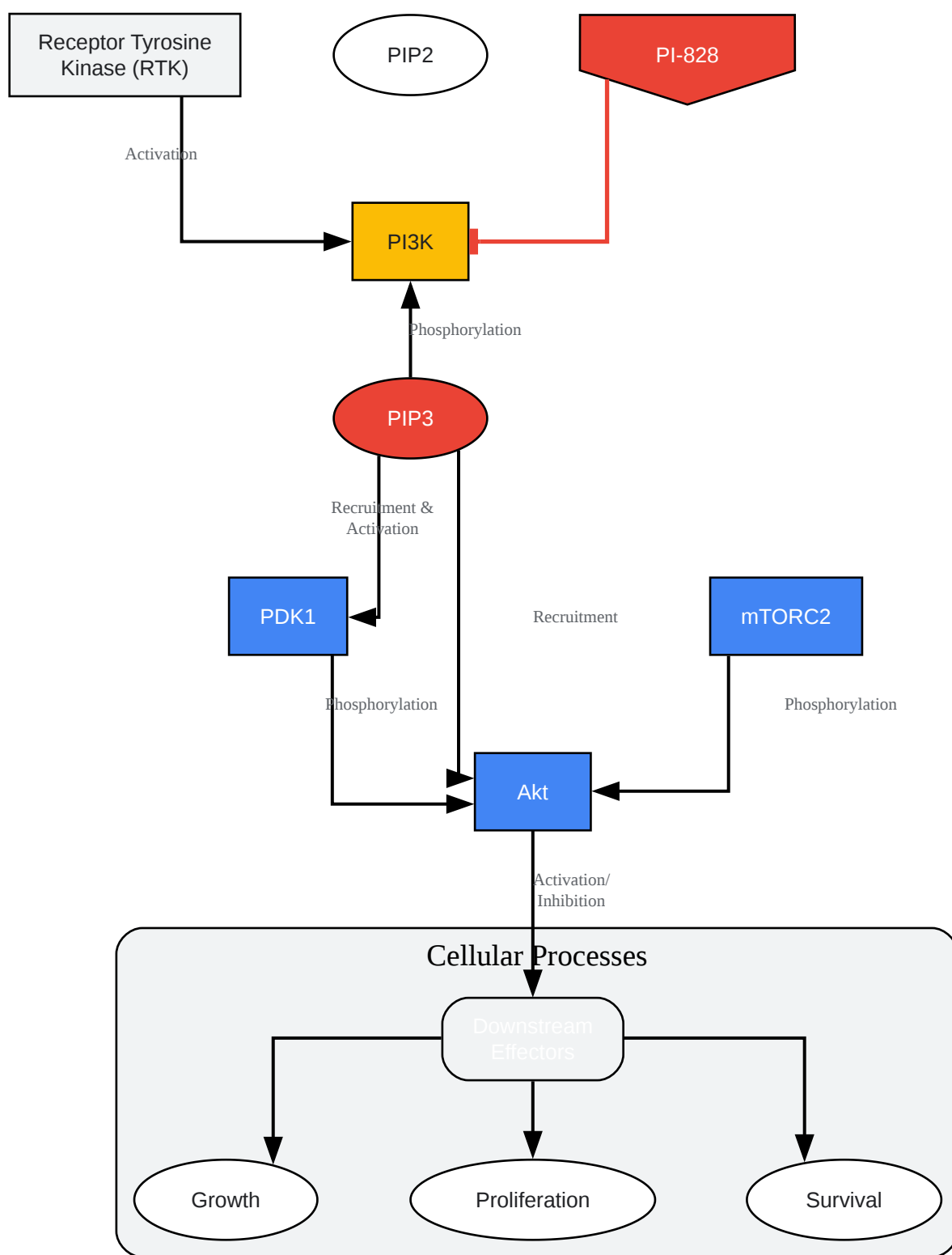
Kinase	IC50 (nM)
CK2	149[1]
CK2α2	1127[1]

Table 2: Inhibitory activity of **PI-828** against Casein Kinase 2.

## Signaling Pathways

### PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Upon activation by growth factors or other extracellular signals, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt.

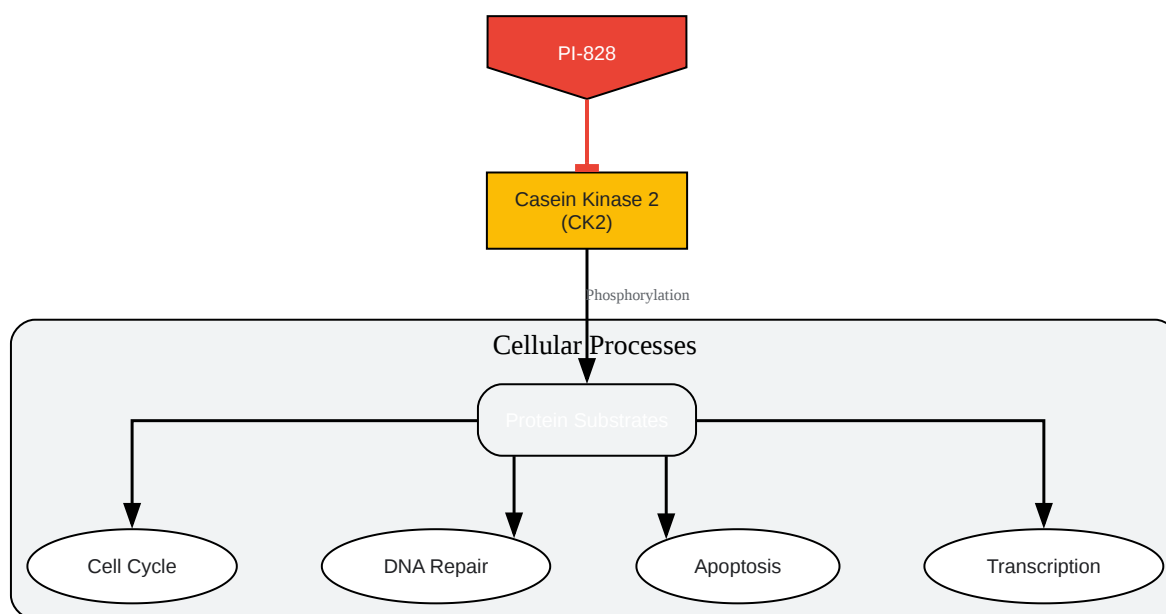


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PI3K/Akt Signaling Pathway and Inhibition by **PI-828**.

## Casein Kinase 2 (CK2) Signaling

CK2 is a constitutively active serine/threonine kinase that phosphorylates a wide range of substrates, thereby regulating diverse cellular processes including cell cycle progression, DNA repair, and apoptosis.



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CK2 Signaling and Inhibition by **PI-828**.

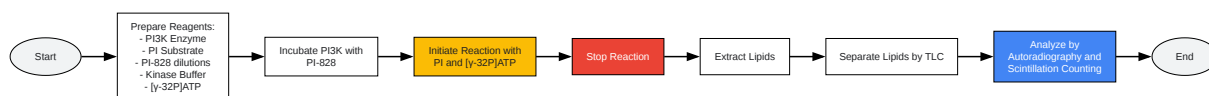
## Experimental Protocols

The following are detailed methodologies for in vitro kinase assays to determine the inhibitory activity of **PI-828** against PI3K and CK2. These protocols are based on established methods and the procedures described in the primary literature.<sup>[2]</sup>

## In Vitro PI3K Lipid Kinase Assay

This assay measures the phosphorylation of the lipid substrate phosphatidylinositol (PI) by a PI3K enzyme.

Workflow:



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#### Workflow for In Vitro PI3K Lipid Kinase Assay.

Materials:

- Recombinant PI3K enzyme (e.g., p110α/p85α)
- Phosphatidylinositol (PI)
- **PI-828**
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl<sub>2</sub>, 1 mM DTT)
- [γ-32P]ATP
- Stop solution (e.g., 1 M HCl)
- Lipid extraction solvents (e.g., chloroform:methanol)
- Thin-layer chromatography (TLC) plates
- Scintillation counter

Procedure:

- Prepare serial dilutions of **PI-828** in the kinase reaction buffer.
- In a reaction tube, add the PI3K enzyme and the corresponding dilution of **PI-828**. Incubate for 10-15 minutes at room temperature.
- Prepare the lipid substrate by sonicating PI in the kinase reaction buffer.
- Initiate the kinase reaction by adding the PI substrate and [ $\gamma$ -<sup>32</sup>P]ATP to the enzyme-inhibitor mixture.
- Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).
- Stop the reaction by adding the stop solution.
- Extract the lipids using a chloroform:methanol extraction procedure.
- Spot the lipid-containing organic phase onto a TLC plate and separate the lipids using an appropriate solvent system.
- Visualize the radiolabeled product (PIP) by autoradiography and quantify the radioactivity by scintillation counting.
- Calculate the percentage of inhibition for each **PI-828** concentration and determine the IC<sub>50</sub> value.

## In Vitro CK2 Protein Kinase Assay

This assay measures the phosphorylation of a peptide substrate by the CK2 enzyme.

Materials:

- Recombinant CK2 enzyme
- Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)
- **PI-828**
- Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl<sub>2</sub>, 1 mM DTT)

- [ $\gamma$ - $^{32}\text{P}$ ]ATP
- Stop solution (e.g., 75 mM phosphoric acid)
- P81 phosphocellulose paper
- Scintillation counter

#### Procedure:

- Prepare serial dilutions of **PI-828** in the kinase reaction buffer.
- In a reaction tube, add the kinase reaction buffer, the CK2 peptide substrate, and the corresponding dilution of **PI-828**.
- Add the CK2 enzyme to the mixture.
- Initiate the kinase reaction by adding [ $\gamma$ - $^{32}\text{P}$ ]ATP.
- Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).
- Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
- Wash the P81 paper extensively with phosphoric acid to remove unincorporated [ $\gamma$ - $^{32}\text{P}$ ]ATP.
- Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
- Calculate the percentage of inhibition for each **PI-828** concentration and determine the IC<sub>50</sub> value.

## Conclusion

**PI-828** is a valuable chemical probe for studying the roles of PI3K and CK2 in cellular signaling. Its dual specificity provides a unique tool for dissecting the complex interplay between these two important kinase pathways. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing **PI-828** in their studies. Further investigation into the broader kinome-wide selectivity of **PI-828** would provide a more complete

understanding of its potential off-target effects and further refine its application as a selective chemical probe.

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- To cite this document: BenchChem. [PI-828 Kinase Selectivity Profile: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677774#pi-828-kinase-selectivity-profile]

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